molecular formula C10H9ClO3 B8582708 3-(2-Chloro-2-oxoethyl)phenyl acetate CAS No. 88443-78-1

3-(2-Chloro-2-oxoethyl)phenyl acetate

Cat. No. B8582708
M. Wt: 212.63 g/mol
InChI Key: ZQZZLESJXQAATF-UHFFFAOYSA-N
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Patent
US04424205

Procedure details

A solution of 6.36 g 3-acetoxyphenylacetic acid and 10 ml of thionyl chloride was refluxed for one hour. The solvent was removed on a rotary evaporator, 15 ml of dry benzene was added and re-evaporated to yield crude 3-acetoxyphenylacetyl chloride. To a cooled solution of the acid chloride in 35 ml benzene was added dropwise a solution 8.9 g of octyl amine and 10 ml of ether. The reaction mixture was stirred at room temperature for three hours, the solids filtered, and the filtrate transferred to a separatory funnel and extracted with 50 ml of 1 N HCl, 50 ml of H2O and 50 ml of brine. The resulting organic solution was dried (MgSO4), filtered, and evaporated to yield 10.14 g of a mixture containing octyl 3-acetoxyphenylacetamide.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=O)[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].S(Cl)([Cl:17])=O>>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([Cl:17])=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1)CC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator, 15 ml of dry benzene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=CC1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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